molecular formula C10H17NO5 B8273253 4-hydroxy-1-(2-methylpropoxycarbonyl)pyrrolidine-2-carboxylic acid

4-hydroxy-1-(2-methylpropoxycarbonyl)pyrrolidine-2-carboxylic acid

Cat. No.: B8273253
M. Wt: 231.25 g/mol
InChI Key: OUVWVZXFLLDJCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-hydroxy-1-(2-methylpropoxycarbonyl)pyrrolidine-2-carboxylic acid is a chemical compound with the molecular formula C10H17NO5 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxy-1-(2-methylpropoxycarbonyl)pyrrolidine-2-carboxylic acid typically involves the esterification of 4-hydroxy-pyrrolidine-1,2-dicarboxylic acid with isobutyl alcohol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques like distillation and crystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-hydroxy-1-(2-methylpropoxycarbonyl)pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The ester groups can be reduced to alcohols.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-oxo-pyrrolidine-1,2-dicarboxylic acid 1-isobutyl ester.

    Reduction: Formation of 4-hydroxy-pyrrolidine-1,2-dicarboxylic acid 1-isobutyl alcohol.

    Substitution: Formation of various substituted derivatives depending on the substituent introduced.

Scientific Research Applications

4-hydroxy-1-(2-methylpropoxycarbonyl)pyrrolidine-2-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-hydroxy-1-(2-methylpropoxycarbonyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and ester groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The compound’s structure allows it to fit into enzyme active sites, potentially inhibiting or modulating their function.

Comparison with Similar Compounds

Similar Compounds

  • 4-Hydroxy-pyrrolidine-1,2-dicarboxylic acid 1-tert-butyl ester
  • 4-Hydroxy-pyrrolidine-1,2-dicarboxylic acid 1-methyl ester
  • 4-Hydroxy-pyrrolidine-1,2-dicarboxylic acid 1-ethyl ester

Uniqueness

4-hydroxy-1-(2-methylpropoxycarbonyl)pyrrolidine-2-carboxylic acid is unique due to its specific ester group, which imparts distinct physicochemical properties. The isobutyl group can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H17NO5

Molecular Weight

231.25 g/mol

IUPAC Name

4-hydroxy-1-(2-methylpropoxycarbonyl)pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C10H17NO5/c1-6(2)5-16-10(15)11-4-7(12)3-8(11)9(13)14/h6-8,12H,3-5H2,1-2H3,(H,13,14)

InChI Key

OUVWVZXFLLDJCI-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC(=O)N1CC(CC1C(=O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.